molecular formula C13H20N2O B082525 (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide CAS No. 14289-31-7

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

Cat. No.: B082525
CAS No.: 14289-31-7
M. Wt: 220.31 g/mol
InChI Key: MVFGUOIZUNYYSO-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-(propylamino)propanamide with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted anilide compounds.

Scientific Research Applications

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-Methylphenyl)-2-(propylamino)propanamide: The enantiomer of the compound, which may have different biological activities and properties.

    N-(2-Methylphenyl)-2-(propylamino)propanamide: The racemic mixture of the compound.

    N-(2-Methylphenyl)-2-(ethylamino)propanamide: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the propyl group also differentiates it from other similar compounds, potentially leading to unique chemical and physical properties.

Properties

IUPAC Name

(2S)-N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGUOIZUNYYSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H](C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-31-7
Record name Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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